![molecular formula C16H12ClN3O2S2 B2746376 (E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile CAS No. 860787-40-2](/img/structure/B2746376.png)
(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile
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Description
(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is a useful research compound. Its molecular formula is C16H12ClN3O2S2 and its molecular weight is 377.86. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Research has identified isatin thiazoline hybrids as potential inhibitors of HIV-1 reverse transcriptase. These compounds, including various derivatives of indole and thiazole, have been synthesized to study their activity on HIV-1 RT associated functions, showing activity in the µM range. The nature of the aromatic group in the position 4 of the thiazole was crucial in determining biological activity (Meleddu et al., 2016).
Organic Synthesis and Reactions
Studies have detailed the nucleophilic addition reactions of indole derivatives, exploring new synthetic routes for 3-substituted-2-nitroindoles. Such research provides foundational knowledge for the development of novel organic compounds with potential applications in drug discovery and material science (Pelkey et al., 1999).
Anticancer Agents
Indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines, such as melanoma. These compounds incorporate indole and thiazole structures, demonstrating the potential for developing new anticancer agents (Yılmaz et al., 2015).
Solar Cell Applications
Organo-sulfur compounds with thiazole structures have been utilized as redox couples in dye-sensitized and quantum-dot sensitized solar cells. This research highlights the potential of these compounds in enhancing the efficiency and cost-effectiveness of solar energy conversion technologies (Rahman et al., 2018).
properties
IUPAC Name |
(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S2/c1-24(21,22)13(7-18)6-11-9-20(10-12-8-19-16(17)23-12)15-5-3-2-4-14(11)15/h2-6,8-9H,10H2,1H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXUOGPUMKTUME-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.